molecular formula C23H21N3O4 B2415349 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034533-24-7

3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2415349
CAS RN: 2034533-24-7
M. Wt: 403.438
InChI Key: WGDLMVXNHURFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one” is a complex organic molecule. It contains a benzofuran ring, which is a type of heterocyclic compound . Benzofuran derivatives have been studied for their potential biological activities .

Scientific Research Applications

Anti-tubercular Activity

Research by Maurya et al. (2013) on substituted benzo[h]quinazolines and related compounds showcased their significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Compounds within this study, which share structural similarities with the specified chemical, were found to exhibit substantial antimicrobial efficacy, highlighting their potential as anti-tubercular agents. The study emphasized the synthesis of various derivatives and evaluated their effectiveness, with several compounds demonstrating noteworthy anti-tubercular properties at minimal inhibitory concentration (MIC) values ranging from 25 to 100μM. These findings underscore the compound's relevance in the development of new therapeutic agents against tuberculosis (Maurya et al., 2013).

Antimicrobial and Antifungal Activities

Patel, Agravat, and Shaikh (2011) synthesized a series of new pyridine derivatives, including compounds structurally related to the specified chemical. These derivatives demonstrated variable and modest antimicrobial activity against a range of bacterial and fungal strains. The structural elaboration and in vitro screening for antimicrobial activity suggest that modifications in the chemical structure can influence the potency and spectrum of antimicrobial action, making these compounds of interest for further antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Cancer Therapeutic Potential

In a study by Rizza et al. (2016), derivatives structurally related to the specified compound were synthesized and tested against human breast cancer cell lines. The compound referred to as DPA-HBFQ-1 demonstrated significant cytotoxic activities, inhibiting both anchorage-dependent and -independent cell growth, and inducing apoptosis in estrogen receptor-positive and -negative breast cancer cells without affecting normal breast epithelial cells. This evidence suggests the compound's potential as a valuable cancer therapeutic agent, particularly for breast cancer (Rizza et al., 2016).

Insecticidal Efficacy

Research on novel bis quinazolinone derivatives by El-Shahawi et al. (2016) explored the insecticidal efficacy of newly synthesized compounds. The study provides insights into the synthesis and structural features of these compounds, revealing their potential in developing new insecticidal agents. The findings indicate that such compounds could be utilized in agricultural practices to control pest populations, showcasing another significant application of quinazolinone derivatives (El-Shahawi et al., 2016).

properties

IUPAC Name

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-29-19-10-4-6-15-12-20(30-21(15)19)23(28)25-11-5-7-16(13-25)26-14-24-18-9-3-2-8-17(18)22(26)27/h2-4,6,8-10,12,14,16H,5,7,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDLMVXNHURFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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